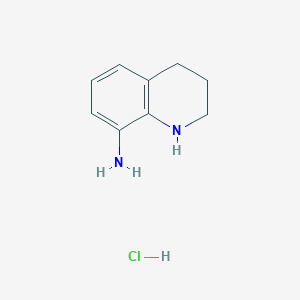

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

Descripción general

Descripción

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a chemical compound with the linear formula C9H13ClN2 . It is a derivative of 1,2,3,4-Tetrahydroquinolin-8-amine .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives has been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives are complex and can involve multiple steps . For example, a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 145 C at 760 mmHg . The compound is a pink solid .Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroquinoline Derivatives

Crystal Structure Analysis

The hydrochloride salt form of 1,2,3,4-tetrahydroquinolin-8-amine has been the subject of crystal structure and Hirshfeld surface analysis, providing detailed insights into its molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of the compound and its derivatives, which is essential for the development of new materials and pharmaceuticals (Ullah & Stoeckli-Evans, 2021).

Antioxidant Activity

Research has also focused on evaluating the antioxidant activities of tetrahydroquinoline compounds. These studies are significant for identifying potential applications of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride and its derivatives in developing new antioxidants for industrial applications. The antioxidant activity of tetrahydroquinolines, particularly those with specific substituents, has been found to be noteworthy, suggesting the compound's utility in creating effective antioxidant agents (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Application in Medicinal Chemistry

The structural motif of 1,2,3,4-tetrahydroquinoline is prevalent in many natural products and pharmaceuticals, indicating its importance in medicinal chemistry. Studies have shown its utility in synthesizing compounds with potential biological activities, such as inhibitors against various diseases. For instance, a novel ambroxol-derived tetrahydroquinazoline with potency against SARS-CoV-2 proteins has been synthesized, demonstrating the potential of this compound derivatives in contributing to the development of antiviral agents (Krysantieva, Voronina, & Safin, 2023).

Antifungal Activity

The synthesis of N-alkyl tetra- and perhydroquinoline derivatives, including their hydrochlorides, has been explored for antifungal applications. These studies highlight the potential of tetrahydroquinoline compounds in developing new antifungal agents, showcasing the diverse biological activities that can be achieved through chemical modifications of the tetrahydroquinoline scaffold (Krauss, Horňáček, Müller, Staudacher, Stadler, & Bracher, 2014).

Direcciones Futuras

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

It is known that similar compounds can have diverse biological activities, suggesting that this compound may also have a range of effects at the molecular and cellular levels .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTPSLJLSVMXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856765 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54489-65-5 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

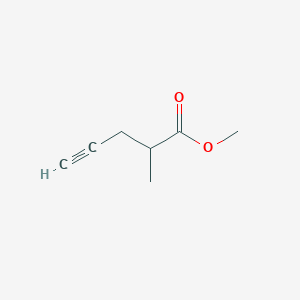

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)

![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)

![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)